N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
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Overview
Description
N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: is a chemical compound that features a triazole ring and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Substitution Reaction: The triazole ring is then attached to a propanamide backbone through a substitution reaction.
Introduction of the Phenyl Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in various substitution reactions, especially at the triazole ring and the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids as catalysts.
Major Products:
Oxidation Products: Oxidized derivatives of the phenyl ring.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Various substituted triazole and phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Drug Development: It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalytic applications. In biological systems, the compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
- N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
- N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)pentanamide
Comparison:
- Structural Differences: The primary difference lies in the length of the carbon chain attached to the triazole ring.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity and physical properties.
- Applications: While similar compounds may share some applications, the specific properties of N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide make it unique for certain uses, such as its potential in drug development and materials science.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(1,2,4-triazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10-3-4-12(11(2)7-10)16-13(18)5-6-17-9-14-8-15-17/h3-4,7-9H,5-6H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNSGGJCNIIPQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C=NC=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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